2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Antitumor Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. These compounds, including variations similar to 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide, have shown varying degrees of effectiveness against cancer cell lines. For instance, a series of these derivatives were tested against the human breast adenocarcinoma cell line MCF7, revealing mild to moderate antitumor activity compared to the reference antitumor doxorubicin. Among these, a specific compound (N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide) was identified as the most active with notable IC50 values (El-Morsy, El-Sayed, & Abulkhair, 2017).
PDE9 Inhibition for Alzheimer's
The compound 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691) is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), showing promise in preclinical development for Alzheimer's disease treatment. This compound effectively inhibits PDE9 activity in vitro and, in combination with sGC activators, can induce significant intracellular cGMP accumulation, offering a potential therapeutic mechanism for neurodegenerative diseases (Wunder et al., 2005).
Novel Antimicrobial Agents
Pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized with an aim to investigate their antimicrobial properties. These compounds, related to the chemical structure of interest, have been tested for their effectiveness against various microbial strains. Some derivatives exhibited significant antimicrobial activities, suggesting their potential as novel antimicrobial agents in combating resistant strains of bacteria and other microorganisms (Bondock, Rabie, Etman, & Fadda, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c21-14-3-7-16(8-4-14)27-19-17(10-25-27)20(29)26(12-24-19)11-18(28)23-9-13-1-5-15(22)6-2-13/h1-8,10,12H,9,11H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMKVTQYYWJAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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